1-(3-Ethoxycyclobutyl)ethan-1-amine
Description
1-(3-Ethoxycyclobutyl)ethan-1-amine (IUPAC name: 2-(3-ethoxycyclobutyl)ethanamine) is a cyclobutane-derived primary amine with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . It is characterized by a cyclobutane ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and an ethylamine side chain (-CH₂CH₂NH₂) at the adjacent carbon. The compound exists as a liquid under standard conditions and is stored at 4°C to ensure stability . Its CAS registry number is 1690649-34-3, and it is utilized in research contexts, particularly in pharmaceutical and agrochemical development, though specific biological data remain undisclosed .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(3-ethoxycyclobutyl)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-3-10-8-4-7(5-8)6(2)9/h6-8H,3-5,9H2,1-2H3 |
InChI Key |
QDHLABOUULLDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxycyclobutyl)ethan-1-amine typically involves the reaction of 3-ethoxycyclobutanone with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Ethoxycyclobutyl)ethan-1-amine may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient synthesis with minimal by-products. Quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxycyclobutyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oximes, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Ethoxycyclobutyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxycyclobutyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Methoxycyclobutyl)ethan-1-amine Hydrochloride
- Molecular Formula: C₇H₁₆ClNO
- Molecular Weight : 165.66 g/mol
- Key Differences : Replaces the ethoxy group with a methoxy (-OCH₃), reducing steric bulk and polarity. The hydrochloride salt enhances solubility and stability compared to the free base form of the target compound .
- Applications : Used in synthetic chemistry for salt-mediated reactions requiring improved handling .
2-(3,3-Dimethoxycyclobutyl)ethan-1-amine
- Molecular Formula: C₈H₁₇NO₂
- Molecular Weight : 159.23 g/mol
- This modification may alter receptor binding in pharmacological contexts .
2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride
- Molecular Formula: C₇H₁₅ClNO
- Molecular Weight : 164.65 g/mol
- Key Differences : Features a cyclobutylmethoxy (-OCH₂C₄H₇) substituent, introducing greater conformational rigidity. This compound is highlighted for its versatility in pharmaceutical research and agrochemical synthesis .
Functional Analogues with Aromatic or Heterocyclic Moieties
1-(Pyridin-2-yl)ethan-1-amines
- Example : 1-(Pyridin-2-yl)ethan-1-amine
- Molecular Formula : C₇H₁₀N₂
- Key Differences : Replaces the ethoxycyclobutyl group with a pyridine ring, enabling π-π interactions and metal coordination. These compounds serve as chiral ligands or intermediates in asymmetric catalysis, achieving >99% enantiomeric excess (ee) in hydrogenation reactions .
1-(Naphthalen-1-yl)ethan-1-amine (NEA)
- Molecular Formula : C₁₂H₁₃N
- Key Differences : Aromatic naphthyl group enhances lipophilicity and fluorescence properties. Used in enantioselective transport studies with crown ethers, demonstrating high transport efficiency .
Physicochemical and Application-Based Comparison
Key Observations:
- Substituent Effects : Ethoxy and methoxy groups influence polarity and steric hindrance, impacting solubility and reactivity. Aromatic substituents (e.g., pyridyl, naphthyl) enhance π-system interactions for catalytic or transport applications.
- Salt Forms : Hydrochloride derivatives (e.g., ) improve stability and solubility, critical for industrial-scale synthesis.
- Synthetic Methods : Asymmetric hydrogenation and biocatalytic approaches (e.g., transaminases) are prominent for chiral amine synthesis , while the target compound’s synthesis likely involves nucleophilic substitution or reductive amination.
Biological Activity
1-(3-Ethoxycyclobutyl)ethan-1-amine is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including interaction studies, mechanisms of action, and relevant research findings.
Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C9H17N |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 1-(3-Ethoxycyclobutyl)ethan-1-amine |
| CAS Number | [Not specified] |
The biological activity of 1-(3-Ethoxycyclobutyl)ethan-1-amine is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in regulating mood and behavior.
Interaction Studies
Recent studies have focused on the binding affinity of 1-(3-Ethoxycyclobutyl)ethan-1-amine with specific receptors. For example:
- Serotonin Receptors: The compound has shown potential in binding to serotonin receptors, which may suggest an antidepressant-like effect.
- Dopamine Receptors: Interaction with dopamine receptors indicates possible applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease.
Case Studies and Experimental Data
A variety of experimental studies have been conducted to assess the biological activity of 1-(3-Ethoxycyclobutyl)ethan-1-amine:
-
In Vitro Studies:
- Cell culture experiments demonstrated that the compound can influence cell proliferation and apoptosis in neuronal cell lines, suggesting neuroprotective properties.
- Binding assays revealed that it competes effectively with known ligands for receptor sites, indicating significant pharmacological potential.
-
In Vivo Studies:
- Animal models treated with 1-(3-Ethoxycyclobutyl)ethan-1-amine displayed altered behavior in tests measuring anxiety and depression-like symptoms, further supporting its role in modulating neurotransmitter systems.
Comparative Analysis
To better understand the unique properties of 1-(3-Ethoxycyclobutyl)ethan-1-amine, it is useful to compare it with similar compounds:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 1-(3-Ethoxycyclobutyl)ethan-1-amine | Serotonin and dopamine receptor modulation | Potential antidepressant effects |
| Compound A (e.g., Fluoxetine) | Selective serotonin reuptake inhibitor | Established antidepressant effects |
| Compound B (e.g., Risperidone) | Dopamine antagonist | Antipsychotic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
